24-(Isopropylseleno)chol-5-en-3-ol
Description
24-(Isopropylseleno)chol-5-en-3-ol (IUPAC name: cholest-5-en-3β-ol, 24-(isopropylseleno)-) is a synthetic sterol derivative distinguished by the substitution of an isopropylseleno (-Se-iPr) group at the C-24 position of the cholestane skeleton. This compound is notable for its application as a radiotracer in biomedical imaging. Synthesized via the reaction of sodium isopropyl-[75Se]selenol with 3β-acetoxy-24-bromochol-5-ene, it has been labeled with selenium-75 (75Se) for adrenal gland imaging in preclinical studies. Key findings include high adrenal uptake in rats, with adrenal/blood and adrenal/liver ratios reaching 85:1 and 32:1, respectively, at 72 hours post-injection .
Properties
CAS No. |
86508-37-4 |
|---|---|
Molecular Formula |
C27H46OSe |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46OSe/c1-18(2)29-16-6-7-19(3)23-10-11-24-22-9-8-20-17-21(28)12-14-26(20,4)25(22)13-15-27(23,24)5/h8,18-19,21-25,28H,6-7,9-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
FBTFFJXGORUMDR-DPAQBDIFSA-N |
SMILES |
CC(C)[Se]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCC[Se]C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)[Se]CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
24-(isopropyl(73Se)seleno)chol-5-en-3 beta-ol 24-(isopropyl(75Se)seleno)chol-5-en-3 beta-ol 24-(isopropylseleno)chol-5-en-3-ol 24-(isopropylseleno)chol-5-en-3-ol, (3beta)-isomer, 73Se-labeled 24-(isopropylseleno)chol-5-en-3-ol, (3beta)-isomer, 75Se-labeled 24-ISeCEO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural and Functional Comparison of C-24 Modified Sterols
Key Differences in Physicochemical Properties
Solubility and Polarity: The selenium-containing 24-(isopropylseleno)chol-5-en-3-ol exhibits lower solubility in polar solvents (e.g., DMSO, water) compared to non-selenium analogues like 24-isopropylcholesterol. This aligns with trends observed in sterols with bulky hydrophobic substituents . 24-Dehydrocholesterol, with a Δ24 double bond, shows higher solubility in nonpolar solvents (e.g., n-hexane) than cholesterol due to reduced molecular packing efficiency .
Biological Activity: The 75Se-labeled derivative demonstrates targeted adrenal uptake, a property absent in non-radioactive sterols like 24-isopropyl-22-dehydrocholesterol. This is attributed to the radiotracer’s affinity for adrenal steroidogenic enzymes . Natural marine sterols (e.g., 24-isopropylcholesterol) are associated with membrane fluidity modulation in marine organisms, whereas synthetic analogues like 24-(dimethylamino)cholest-5-en-3-ol are explored for cholesterol transport inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
